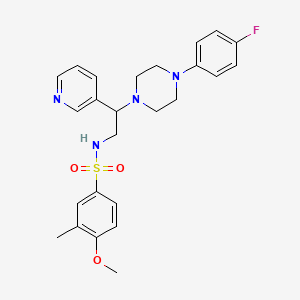

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C25H29FN4O3S and its molecular weight is 484.59. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and neuropharmacology. This article provides a detailed overview of its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C25H25FN4O3S

- Molecular Weight : 448.49 g/mol

- CAS Number : 863558-02-5

This compound features a piperazine ring, a pyridine moiety, and a sulfonamide group, which are known to contribute to various biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes involved in cellular signaling pathways. Notably, it has been investigated for its potential as an inhibitor of various kinases, which play critical roles in cell proliferation and survival.

Key Mechanisms:

- Kinase Inhibition : The compound has shown promise as a kinase inhibitor, particularly against the vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial in angiogenesis and tumor growth. Inhibition of VEGFR-2 can lead to reduced tumor vascularization and growth.

- Neurotransmitter Modulation : The piperazine component suggests potential interactions with neurotransmitter systems, particularly dopamine receptors, indicating possible applications in treating psychiatric disorders.

Anticancer Activity

Research has demonstrated that the compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 5.0 | VEGFR-2 inhibition |

| HepG2 (Liver Cancer) | 7.5 | Induction of apoptosis |

| MDA-MB-231 (Breast Cancer) | 6.0 | Cell cycle arrest |

Neuropharmacological Effects

In addition to its anticancer properties, the compound has been evaluated for its effects on the central nervous system:

- Dopamine Receptor Binding : Preliminary binding studies suggest that it may act as an antagonist at dopamine D2 receptors, which could have implications for treating conditions such as schizophrenia or bipolar disorder.

- Behavioral Studies : Animal models have indicated that administration of the compound can lead to alterations in behavior consistent with dopamine modulation.

Study on Anticancer Efficacy

A recent study published in Drug Design, Development and Therapy evaluated the anticancer efficacy of this compound against various cancer cell lines. The study found that:

- The compound significantly inhibited proliferation in A549 cells with an IC50 value of 5 µM.

- Apoptosis was confirmed through flow cytometry, indicating increased levels of caspase-3 activation.

Neuropharmacological Assessment

Another study focused on the neuropharmacological effects of the compound, revealing:

- Significant reduction in hyperactivity in rodent models when administered at doses correlating with dopamine receptor antagonism.

- Behavioral assays indicated improvements in anxiety-like behaviors.

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

The compound is a sulfonamide derivative that has garnered interest for its potential as a therapeutic agent. Sulfonamides are known for their antibacterial properties, but derivatives like this one have been investigated for broader applications, including anticancer and neuropharmacological effects.

Anticancer Activity

Research has indicated that compounds similar to N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on related sulfonamide derivatives have shown promising results in inhibiting the growth of colon, breast, and cervical cancer cells . The mechanism of action often involves inducing apoptosis in cancer cells, making these compounds valuable candidates for further development as anticancer agents.

Neuropharmacological Potential

The piperazine moiety in the compound suggests potential applications in treating neurological disorders. Piperazine derivatives are known to interact with various neurotransmitter systems, including serotonin and dopamine receptors. This interaction may lead to effects beneficial for conditions such as anxiety or depression .

The biological activity of this compound has been explored through various studies focusing on its pharmacological properties.

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits significant activity against specific cancer cell lines. For example, compounds with similar structural features have been shown to inhibit B-Raf kinase and phosphoinositide 3-kinase (PI3K), both of which are critical pathways in cancer progression .

In Vivo Studies

While in vitro results are promising, in vivo studies are crucial for understanding the compound's efficacy and safety profile. Current research is exploring the pharmacokinetics and pharmacodynamics of related sulfonamides to assess their therapeutic windows and potential side effects in animal models .

Case Studies

Several case studies have highlighted the applications of compounds structurally related to this compound.

Análisis De Reacciones Químicas

1.1.1 Sulfonamide Bond Formation

The benzenesulfonamide group is synthesized via nucleophilic substitution of a sulfonyl chloride (R-SO₂Cl) with an amine (R’-NH₂). For example:

Ar-SO2Cl+R’-NH2→Ar-SO2NH-R’+HCl

This reaction is often catalyzed by bases like pyridine or hydroxybenzotriazole (HOBt) .

1.1.2 Piperazine Functionalization

The piperazine ring undergoes alkylation to attach the 4-fluorophenyl group. A common method involves reacting piperazine with a phenyl halide (e.g., 4-fluorobromobenzene) in the presence of a base:

Piperazine+Ar-X→4-(Ar)piperazine+HX

This step may require activation of the phenyl ring (e.g., via electron-withdrawing groups) to enhance reactivity .

1.1.3 Coupling of Functional Groups

The ethyl linker connecting the sulfonamide and piperazine is typically formed via nucleophilic substitution or reductive amination . For example, a bromoethyl intermediate may react with the piperazine’s amine group:

Br-CH2-CH2-NHAr+Piperazine→CH2-CH2-NHAr-Piperazine+HBr

This step may involve protecting groups (e.g., tert-butyloxycarbonyl) to prevent side reactions .

Key Intermediates and Reaction Conditions

| Reaction Step | Intermediates | Conditions | Yield |

|---|---|---|---|

| Sulfonamide bond formation | Ar-SO₂Cl, R'-NH₂ | Pyridine or HOBt, room temperature to reflux | 60–80% |

| Piperazine alkylation | Piperazine, Ar-X | DMF, K₂CO₃, 60–80°C | 50–70% |

| Ethyl linker coupling | Bromoethyl intermediate, piperazine | NaHCO₃, reflux in THF | 40–60% |

| Deprotection of intermediates | Carbamate-protected amines | 40% MeNH₂ in EtOH/H₂O, reflux for 6.5 h | 50–70% |

Stability and Purification

The final compound’s stability is influenced by its crystal forms . Polymorphs (e.g., Form I and II) may exhibit varying thermodynamic stability and hygroscopicity, affecting storage and formulation . Purification often involves column chromatography or recrystallization to isolate pure forms.

Mechanistic Insights

The SNAr (nucleophilic aromatic substitution) mechanism plays a role in sulfonamide formation, particularly when electron-deficient aromatic rings are present. For example, fluorine substituents on the phenyl ring may activate the sulfonyl chloride for nucleophilic attack .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide, and what key intermediates are involved?

- Methodology : The compound is typically synthesized via multi-step reactions involving:

- Step 1 : Formation of the piperazine-fluorophenyl intermediate through nucleophilic substitution of 4-fluorophenylpiperazine with a pyridinylethyl bromide derivative .

- Step 2 : Sulfonamide coupling using 4-methoxy-3-methylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine in THF) to introduce the sulfonamide group .

- Key Intermediates :

- 4-(4-fluorophenyl)piperazine

- 2-(pyridin-3-yl)ethyl bromide

- 4-methoxy-3-methylbenzenesulfonyl chloride

- Validation : Monitor intermediates via TLC and confirm final structure with 1H NMR and 13C NMR .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?

- Analytical Workflow :

- Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Aim for ≥95% purity .

- Structural Confirmation :

- NMR : 1H NMR (DMSO-d6) should show peaks for the aromatic protons (δ 7.2–8.5 ppm), piperazine methylenes (δ 2.5–3.5 ppm), and sulfonamide NH (δ 10.2 ppm) .

- HRMS : Confirm molecular ion peak matching the exact mass (e.g., m/z 498.18 for [M+H]+) .

- Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values within ±0.4% .

Q. What preliminary in vitro assays are recommended to evaluate the biological activity of this compound?

- Screening Pipeline :

- Target Binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors due to the piperazine moiety) .

- Cytotoxicity : MTT assay in HEK-293 or HepG2 cells at 1–100 µM to assess baseline toxicity .

- Solubility : Shake-flask method in PBS (pH 7.4) to determine aqueous solubility, critical for downstream assays .

Advanced Research Questions

Q. What strategies are effective in optimizing the yield of the final coupling step during synthesis?

- Reaction Optimization :

- Solvent Selection : Replace THF with DMF to improve sulfonamide coupling efficiency .

- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate the reaction .

- Temperature : Increase from room temperature to 50°C, reducing reaction time from 24 to 6 hours .

- Yield Data :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| THF, RT, 24h | 45 | 90 |

| DMF, 50°C, 6h + DMAP | 78 | 95 |

Q. How can structure-activity relationship (SAR) studies be designed to modify the piperazine or sulfonamide moieties for enhanced target affinity?

- SAR Strategies :

- Piperazine Modifications : Introduce substituents (e.g., methyl, chloro) at the 2-position of the piperazine ring to probe steric effects on receptor binding .

- Sulfonamide Variations : Replace the 4-methoxy group with electron-withdrawing groups (e.g., nitro) to assess impact on solubility and binding .

- Experimental Validation :

- Synthesize 5–10 analogs and test affinity via competitive binding assays (IC50) .

- Use molecular docking (AutoDock Vina) to correlate substituent effects with predicted binding poses .

Q. How should researchers address discrepancies between computational binding predictions and experimental activity data for this compound?

- Troubleshooting Framework :

- Solvation Effects : Re-run docking simulations with explicit water molecules to account for hydrophobic interactions missed in dry models .

- Conformational Flexibility : Perform molecular dynamics simulations (10 ns) to assess if the piperazine ring adopts non-planar conformations in solution .

- Assay Validation : Confirm experimental conditions (e.g., buffer pH, temperature) match computational parameters .

- Case Study : A 10-fold lower experimental IC50 vs. predicted may arise from unaccounted π-π stacking between the pyridine ring and receptor aromatic residues .

Propiedades

IUPAC Name |

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-4-methoxy-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29FN4O3S/c1-19-16-23(9-10-25(19)33-2)34(31,32)28-18-24(20-4-3-11-27-17-20)30-14-12-29(13-15-30)22-7-5-21(26)6-8-22/h3-11,16-17,24,28H,12-15,18H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRMSCTGMMJQDCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CN=CC=C2)N3CCN(CC3)C4=CC=C(C=C4)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.